molecular formula C18H17N5O2 B14942636 10-amino-N-(2-methylphenyl)-2-oxo-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide

10-amino-N-(2-methylphenyl)-2-oxo-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide

Cat. No.: B14942636
M. Wt: 335.4 g/mol
InChI Key: ISCDHOQEDKUKLY-UHFFFAOYSA-N
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Description

10-amino-N-(2-methylphenyl)-2-oxo-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide is a complex organic compound belonging to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 10-amino-N-(2-methylphenyl)-2-oxo-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide typically involves multi-step reactions. One common method involves the use of benzimidazol-2-amine and substituted chalcones as starting materials. The reaction is carried out in butan-1-ol under reflux conditions for several hours . Industrial production methods may employ catalysts such as silica sulfuric acid, ammonium acetate, or zinc chloride to enhance the reaction efficiency .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can react with nitrobenzaldehyde to form nitrophenyl derivatives under specific conditions . Common reagents used in these reactions include ammonium acetate and zinc chloride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

10-amino-N-(2-methylphenyl)-2-oxo-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide has shown promise in several scientific research applications. It has been studied for its potential as a COX-2 inhibitor, which could make it useful in anti-inflammatory treatments . Additionally, some derivatives of this compound have exhibited significant inhibitory effects against tuberculosis in its dormant stage . Its unique structure also makes it a valuable scaffold for the development of new drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. As a COX-2 inhibitor, it binds to the active site of the cyclooxygenase-2 enzyme, preventing the formation of pro-inflammatory prostaglandins . This inhibition reduces inflammation and pain. The compound’s structure allows it to fit precisely into the enzyme’s active site, enhancing its inhibitory effects.

Comparison with Similar Compounds

Compared to other benzimidazole derivatives, 10-amino-N-(2-methylphenyl)-2-oxo-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide stands out due to its unique combination of functional groups. Similar compounds include 2-(4-chlorophenyl)-4-(1H-imidazol-4-yl)-1,4-dihydrobenzoimidazo[1,2-a]pyrimidine and other benzimidazole-based COX-2 inhibitors . These compounds share a similar core structure but differ in their substituents, which can significantly impact their biological activities and applications.

Properties

Molecular Formula

C18H17N5O2

Molecular Weight

335.4 g/mol

IUPAC Name

10-amino-N-(2-methylphenyl)-2-oxo-3,4-dihydropyrimido[1,2-a]benzimidazole-4-carboxamide

InChI

InChI=1S/C18H17N5O2/c1-11-6-2-3-7-12(11)20-17(25)15-10-16(24)21-18-22(15)13-8-4-5-9-14(13)23(18)19/h2-9,15H,10,19H2,1H3,(H,20,25)

InChI Key

ISCDHOQEDKUKLY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2CC(=O)N=C3N2C4=CC=CC=C4N3N

Origin of Product

United States

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